PROTAC BRD4 Degrader-8
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Overview
Description
PROTAC BRD4 Degrader-8 is a proteolysis-targeting chimera (PROTAC) designed to degrade the BRD4 protein. This compound is connected by ligands for von Hippel-Lindau and BRD4, with IC50 values of 1.1 nM and 1.4 nM for BRD4 BD1 and BD2, respectively . It is capable of potently degrading the BRD4 protein in PC3 prostate cancer cells .
Preparation Methods
The synthesis of PROTAC BRD4 Degrader-8 involves the connection of ligands for von Hippel-Lindau and BRD4. The synthetic route typically includes the following steps:
Ligand Synthesis: The ligands for von Hippel-Lindau and BRD4 are synthesized separately.
Linker Attachment: A linker is attached to one of the ligands.
Conjugation: The other ligand is then conjugated to the linker, forming the final PROTAC molecule.
Industrial production methods for this compound are not widely documented, but they would likely involve similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
PROTAC BRD4 Degrader-8 undergoes several types of chemical reactions:
Oxidation and Reduction: These reactions can modify the functional groups on the ligands or the linker.
Substitution: This reaction can occur at various positions on the ligands or the linker, depending on the reagents used.
Hydrolysis: This reaction can break down the compound under certain conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
PROTAC BRD4 Degrader-8 has several scientific research applications:
Cancer Research: It is used to study the role of BRD4 in cancer cell proliferation and survival.
Epigenetics: It is used to study the role of BRD4 in gene transcription and regulation.
Drug Development: It serves as a model compound for developing new PROTACs targeting other proteins.
Mechanism of Action
PROTAC BRD4 Degrader-8 exerts its effects by recruiting the von Hippel-Lindau E3 ubiquitin ligase to the BRD4 protein. This leads to the ubiquitination and subsequent degradation of BRD4 by the proteasome . The molecular targets involved are the BRD4 protein and the von Hippel-Lindau E3 ubiquitin ligase.
Comparison with Similar Compounds
PROTAC BRD4 Degrader-8 is unique in its high potency and specificity for BRD4. Similar compounds include:
ARV-825: Another BRD4 degrader with similar mechanisms of action.
These compounds highlight the versatility and potential of PROTAC technology in targeted protein degradation.
Properties
IUPAC Name |
8-(3,5-difluoropyridin-2-yl)-N-[2-[2-[2-[2-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-2-oxoethoxy]ethoxy]ethoxy]ethyl]-15-methyl-4-(methylsulfonylmethyl)-14-oxo-8,12,15-triazatetracyclo[8.6.1.02,7.013,17]heptadeca-1(16),2(7),3,5,10,13(17)-hexaene-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H61F2N9O11S2/c1-30-46(76-29-60-30)32-9-7-31(8-10-32)21-59-50(68)42-19-36(65)25-64(42)52(70)47(53(2,3)4)61-43(66)27-75-16-15-74-14-13-73-12-11-56-49(67)37-20-41-38(17-33(37)28-77(6,71)72)39-26-62(5)51(69)45-44(39)34(22-57-45)24-63(41)48-40(55)18-35(54)23-58-48/h7-10,17-18,20,22-23,26,29,36,42,47,57,65H,11-16,19,21,24-25,27-28H2,1-6H3,(H,56,67)(H,59,68)(H,61,66)/t36-,42+,47-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPZQCKOJSPAJES-KFRCLFBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCCNC(=O)C4=CC5=C(C=C4CS(=O)(=O)C)C6=CN(C(=O)C7=C6C(=CN7)CN5C8=C(C=C(C=N8)F)F)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H61F2N9O11S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1102.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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